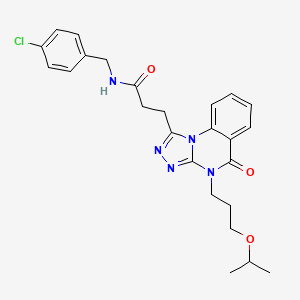

OfChi-h-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28ClN5O3 |

|---|---|

Molecular Weight |

482.0 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |

InChI |

InChI=1S/C25H28ClN5O3/c1-17(2)34-15-5-14-30-24(33)20-6-3-4-7-21(20)31-22(28-29-25(30)31)12-13-23(32)27-16-18-8-10-19(26)11-9-18/h3-4,6-11,17H,5,12-16H2,1-2H3,(H,27,32) |

InChI Key |

QQTNTMQQHPDLQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

OfChi-h-IN-2: A Technical Guide to its Mechanism of Action as a Potent Chitinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OfChi-h-IN-2, also identified as compound TQ19, is a potent and specific inhibitor of the insect chitinase OfChi-h, an enzyme crucial for the molting process in lepidopteran pests like the Asian corn borer, Ostrinia furnacalis. With a reported high affinity for its target, this compound presents a promising avenue for the development of novel and selective insecticides. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, detailing the biochemical interaction with its target enzyme and the subsequent physiological effects on the insect. The document summarizes the available quantitative data, outlines generalized experimental protocols for the study of OfChi-h inhibitors, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to OfChi-h: A Key Target for Insect Control

Chitin is a vital structural component of the insect exoskeleton, or cuticle. The synthesis and degradation of chitin are tightly regulated processes, particularly during molting, where the old exoskeleton is shed to allow for growth. Chitinases are enzymes that hydrolyze the β-1,4-glycosidic bonds in chitin, playing a critical role in the degradation of the old cuticle.

Ostrinia furnacalis possesses multiple chitinases, among which OfChi-h stands out due to its specific expression during the molting process. Inhibition of OfChi-h disrupts the normal degradation of the old cuticle, leading to molting failure and ultimately, the death of the insect. This makes OfChi-h a highly attractive target for the development of selective and effective insecticides.

This compound: A Potent Inhibitor of OfChi-h

This compound (compound TQ19) has been identified as a potent inhibitor of OfChi-h. While detailed studies on its specific binding mode are not extensively available in the public domain, its low inhibition constant (Ki) suggests a high affinity for the enzyme's active site.

Quantitative Data

The primary quantitative measure of this compound's efficacy is its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Compound | Target Enzyme | Ki (μM) |

| This compound (TQ19) | OfChi-h | 0.33 |

This table will be expanded with further quantitative data as it becomes publicly available.

Mechanism of Action: Competitive Inhibition

Based on the behavior of similar enzyme-inhibitor systems, this compound likely acts as a competitive inhibitor of OfChi-h. This implies that the inhibitor molecule resembles the natural substrate (chitin) and binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

Signaling Pathway Disruption

The inhibition of OfChi-h by this compound directly interferes with the molting signaling pathway. Successful molting is a complex process orchestrated by a cascade of hormones, primarily ecdysteroids. The degradation of the old cuticle by chitinases like OfChi-h is a critical downstream event in this pathway.

Caption: Simplified signaling pathway of insect molting and the point of intervention by this compound.

Experimental Protocols

Expression and Purification of Recombinant OfChi-h

To perform in vitro inhibition assays, a pure source of the OfChi-h enzyme is required. This is typically achieved by expressing the recombinant protein in a suitable host system.

Workflow for OfChi-h Expression and Purification:

Caption: General experimental workflow for the production of recombinant OfChi-h.

Protocol:

-

Gene Amplification and Cloning: The coding sequence of OfChi-h is amplified by PCR from O. furnacalis cDNA and cloned into an expression vector containing a purification tag (e.g., a polyhistidine-tag).

-

Transformation: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

-

Protein Expression: The bacterial culture is grown to a suitable density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.

-

Purification: The protein is purified from the cell lysate using affinity chromatography that binds to the purification tag.

-

Verification: The purity and concentration of the purified OfChi-h are determined using SDS-PAGE and a protein concentration assay.

Enzymatic Inhibition Assay

The inhibitory activity of this compound against OfChi-h is determined using an enzymatic assay that measures the rate of chitin substrate degradation.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the purified OfChi-h enzyme, and varying concentrations of this compound.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic chitin substrate (e.g., 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside).

-

Measurement: The rate of product formation is measured over time using a spectrophotometer or fluorometer.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data is fitted to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the Ki value.

In Vivo Bioassays

To assess the insecticidal activity of this compound, in vivo bioassays are conducted on the target pest, Ostrinia furnacalis.

Protocol:

-

Insect Rearing: O. furnacalis larvae are reared on an artificial diet under controlled environmental conditions.

-

Inhibitor Administration: this compound is incorporated into the artificial diet at various concentrations.

-

Exposure: Larvae of a specific instar are fed the treated diet for a defined period.

-

Observation: The larvae are monitored daily for mortality, developmental abnormalities (e.g., failed molting), and effects on pupation and adult emergence.

-

Data Collection: Quantitative data such as larval mortality rates, pupation rates, and emergence rates are recorded. The LC50 (lethal concentration for 50% of the population) can be calculated from this data.

Conclusion and Future Directions

This compound is a potent inhibitor of the essential molting enzyme OfChi-h in Ostrinia furnacalis. Its high affinity for the target enzyme makes it a strong candidate for the development of a novel insecticide. Further research is needed to fully elucidate its binding mode within the OfChi-h active site, to conduct comprehensive in vivo efficacy and safety studies, and to optimize its formulation for agricultural applications. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation chitinase inhibitors.

An In-depth Technical Guide on the Function and Inhibition of Ostrinia furnacalis Chitinase-h (OfChi-h)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the function of Chitinase-h from Ostrinia furnacalis (OfChi-h), a key enzyme in the molting process of lepidopteran insects. While the specific molecule "OfChi-h-IN-2" was not identified in the reviewed literature, this guide focuses on the crucial role of OfChi-h and the therapeutic strategy of its inhibition, drawing on data from known inhibitors. OfChi-h's exclusive presence in Lepidoptera makes it a promising target for developing eco-friendly and highly selective pesticides.[1] This guide details the enzyme's mechanism, presents quantitative data on its inhibition, outlines relevant experimental protocols, and provides visual diagrams of key pathways and workflows to facilitate understanding and further research.

Introduction to OfChi-h: A Prime Target for Insect Control

Chitinase-h (Chi-h) is a member of the glycoside hydrolase family 18 (GH18) and is an indispensable enzyme for lepidopteran insects, such as the destructive agricultural pest Ostrinia furnacalis (the Asian corn borer).[1][2] Its primary function is the degradation of chitin, a major structural component of the insect cuticle.[1][3] The molting process, which is essential for insect growth and development, is critically dependent on the enzymatic activity of Chi-h.[1][4]

A key characteristic of Chi-h is its exclusive distribution in lepidopteran insects, making it an attractive target for the development of selective pesticides that would not harm beneficial insects like parasitic wasps and bees.[1] The structure of Chi-h is also significantly different from human and other insect chitinases, further enhancing its potential as a safe and specific target.[1] This guide will explore the function of OfChi-h and the consequences of its inhibition.

The Core Function and Mechanism of OfChi-h

OfChi-h functions as a processive exo-chitinase, meaning it cleaves chitin chains sequentially from one end.[4][5] It possesses a long, deep, and asymmetric substrate-binding cleft that can accommodate a chito-oligosaccharide chain.[3][4][5] The crystal structure of OfChi-h in complex with a substrate analog revealed seven distinct sugar-binding subsites, labeled -5 to +2.[1] The enzymatic cleavage of the β-1,4-glycosidic bond occurs between the -1 and +1 subsites.[1]

OfChi-h acts synergistically with another chitinase, an endo-chitinase called OfChtI, to efficiently degrade the highly structured and insoluble chitin of the old insect cuticle during molting.[5] While OfChtI shows higher activity towards soluble substrates, OfChi-h outperforms it in hydrolyzing insoluble substrates like insect cuticle and α-chitin.[4][5] This synergistic action is crucial for the successful shedding of the exoskeleton.

Inhibition of OfChi-h: A Pathway to Pest Management

Given its essential role in molting, the inhibition of OfChi-h leads to severe developmental defects and lethality in lepidopteran insects.[1][4] The injection of an OfChi-h inhibitor into O. furnacalis larvae, for instance, resulted in significant pupation defects.[4][5] This makes the development of potent and specific OfChi-h inhibitors a promising strategy for pest control.

Researchers have identified several compounds that inhibit OfChi-h activity. These inhibitors typically bind within the substrate-binding cleft, preventing the chitin polymer from accessing the catalytic site. One study identified a novel tetracyclic compound, designated 6a , which demonstrated high inhibitory activity by binding tightly to the -3 to -1 subsites of the enzyme.[1]

Quantitative Data on OfChi-h Inhibition

The effectiveness of various compounds in inhibiting OfChi-h has been quantified. The following table summarizes key inhibitory data from the literature.

| Inhibitor Compound | Target Enzyme | Inhibition Constant (Ki) | Percent Inhibition | Notes |

| Compound 6a | OfChi-h | 58 nM (0.058 µM) | Not specified | A novel, potent tetracyclic inhibitor developed through a conformational restriction approach.[1] |

| TMG-(GlcNAc)4 | OfChi-h | Not specified | ~95% at 10 µM | A substrate analog that acts as a potent inhibitor.[5] |

| TMG-(GlcNAc)2 | OfChi-h | Not specified | ~65% at 10 µM | A substrate analog showing moderate inhibitory activity.[5] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is fundamental to drug discovery. The following protocols are based on methodologies cited in the research of OfChi-h.

This protocol is used to determine the potency of a potential inhibitor against OfChi-h.

-

Enzyme and Substrate Preparation:

-

Recombinant OfChi-h is expressed and purified.

-

A suitable chromogenic or fluorogenic chitin substrate is prepared. For OfChi-h, various insoluble substrates like insect cuticle or α-chitin, as well as soluble substrates like ethylene glycol chitin (EGC), can be used.[5]

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing a defined concentration of OfChi-h in an appropriate buffer.

-

Add varying concentrations of the test inhibitor compound to the mixture.

-

Incubate the enzyme with the inhibitor for a specified period to allow for binding.

-

-

Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the chitin substrate to the enzyme-inhibitor mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time.[5]

-

-

Quantification of Activity:

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

-

Plot the inhibition data to determine inhibitory constants such as IC50 or Ki.[1]

-

This protocol is used to determine the three-dimensional structure of OfChi-h, often in complex with an inhibitor, to understand the binding mode.

-

Protein Crystallization:

-

Concentrate purified OfChi-h to a high concentration.

-

If studying an inhibitor complex, incubate the protein with the inhibitor compound.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

Once suitable crystals are grown, they are cryo-protected and flash-frozen in liquid nitrogen.

-

Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

-

Collect diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Determine the initial phases, often by molecular replacement using a homologous structure (e.g., the bacterial homolog SmChiA) as a search model.[5]

-

Build an atomic model of the protein (and inhibitor) into the resulting electron density map.

-

Refine the model against the experimental data to improve its quality and agreement with the data. The final structure provides detailed insights into the protein's architecture and the inhibitor's binding interactions.[1]

-

Mandatory Visualizations

References

- 1. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural analysis of group II chitinase (ChtII) catalysis completes the puzzle of chitin hydrolysis in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]

OfChi-h-IN-2: A Selective Chitinase Inhibitor for Agricultural Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases are a family of enzymes that catalyze the degradation of chitin, a major structural component of the exoskeletons of insects and the cell walls of fungi. Due to their critical role in insect molting and development, chitinases have emerged as a promising target for the development of novel and selective insecticides. OfChi-h, a specific chitinase found exclusively in lepidopteran insects, represents a particularly attractive target for pest control. This technical guide provides a comprehensive overview of OfChi-h-IN-2 (also known as compound TQ19), a potent and selective inhibitor of OfChi-h, intended for researchers, scientists, and professionals in the field of drug development and crop protection.

This compound has been identified as a significant inhibitor of the chitinase OfChi-h, which is found in the Asian corn borer (Ostrinia furnacalis), a destructive agricultural pest.[1] Its inhibitory action on this key enzyme disrupts the molting process, leading to impaired growth and development of the insect larvae. This guide will delve into the quantitative data available for this compound, detailed experimental protocols for its evaluation, and the broader context of its mechanism of action and potential applications.

Quantitative Data

The inhibitory potency of this compound against its target enzyme, OfChi-h, has been determined through in vitro enzymatic assays. The key quantitative metric for its efficacy is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Organism |

| This compound (TQ19) | OfChi-h | 0.33 µM | Ostrinia furnacalis (Asian corn borer) |

Table 1: Inhibitory Activity of this compound against OfChi-h

Mechanism of Action and Signaling Pathway

This compound exerts its insecticidal effect by directly inhibiting the enzymatic activity of OfChi-h. This enzyme plays a crucial role in the insect molting process, which is essential for larval growth and metamorphosis. The molting process is a complex cascade of events regulated by various hormones and enzymes, with chitinases being responsible for the degradation of the old cuticle, allowing the insect to shed its exoskeleton and grow.

By inhibiting OfChi-h, this compound disrupts this critical step in the molting cycle. This leads to the inability of the larvae to properly shed their old cuticle, resulting in molting defects, growth arrest, and ultimately, mortality. The selectivity of this compound for the lepidopteran-specific OfChi-h is a key attribute, suggesting a lower potential for off-target effects on non-lepidopteran insects and other organisms.

Caption: Signaling pathway of insect molting and the inhibitory action of this compound.

Experimental Protocols

The evaluation of chitinase inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Chitinase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against OfChi-h using a fluorogenic substrate.

Objective: To determine the inhibition constant (Ki) of this compound against OfChi-h.

Materials:

-

Recombinant OfChi-h enzyme

-

This compound (TQ19)

-

4-methylumbelliferyl-N,N′-diacetyl-β-D-chitobioside (MU-β-(GlcNAc)2) (fluorogenic substrate)

-

Assay buffer (e.g., 20 mM sodium phosphate, pH 6.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates (black, for fluorescence measurements)

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer containing a final DMSO concentration of 1-2%.

-

Prepare a working solution of OfChi-h in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

This compound solution at various concentrations (or DMSO for control)

-

OfChi-h enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate MU-β-(GlcNAc)2 to each well.

-

Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30-60 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Caption: Experimental workflow for in vitro screening and characterization of chitinase inhibitors.

In Vivo Efficacy Evaluation

This protocol outlines a general procedure for assessing the in vivo effects of this compound on the larvae of Ostrinia furnacalis.

Objective: To evaluate the impact of this compound on the growth, development, and mortality of Ostrinia furnacalis larvae.

Materials:

-

Ostrinia furnacalis larvae (e.g., 3rd or 4th instar)

-

This compound (TQ19)

-

Artificial diet for insect rearing

-

Microinjector or feeding assay setup

-

Rearing containers

-

Stereomicroscope

Procedure:

-

Inhibitor Administration:

-

Injection Method: Dissolve this compound in a suitable solvent and inject a precise volume into the hemocoel of each larva using a microinjector. A control group should be injected with the solvent alone.

-

Feeding Method: Incorporate this compound at various concentrations into the artificial diet. Place larvae in rearing containers with the treated diet. A control group should be fed an untreated diet.

-

-

Observation and Data Collection:

-

Rear the larvae under controlled environmental conditions (temperature, humidity, and photoperiod).

-

At regular intervals (e.g., every 24 hours), observe the larvae for:

-

Mortality rates

-

Molting defects (e.g., inability to shed old cuticle)

-

Behavioral changes

-

Growth inhibition (e.g., larval weight)

-

Developmental delays or abnormalities

-

-

-

Data Analysis:

-

Calculate the percentage of mortality for each treatment group.

-

Statistically analyze the differences in larval weight, development time, and the incidence of molting defects between the treated and control groups.

-

Determine the median lethal dose (LD50) or median lethal concentration (LC50) of this compound.

-

Selectivity Profile

A crucial aspect of developing a safe and effective insecticide is its selectivity. An ideal insecticide should be highly potent against the target pest while exhibiting minimal or no activity against non-target organisms, including beneficial insects, humans, and other animals.

For a chitinase inhibitor, selectivity is typically assessed by comparing its inhibitory activity against the target insect chitinase (e.g., OfChi-h) with its activity against chitinases from other species, particularly human chitinases such as chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase). High selectivity for the insect enzyme over human enzymes is a critical indicator of a favorable safety profile. While specific selectivity data for this compound is not publicly available, this remains a critical area for its further development and evaluation as a viable agricultural insecticide.

Conclusion

This compound (TQ19) is a potent inhibitor of the lepidopteran-specific chitinase OfChi-h, demonstrating its potential as a lead compound for the development of a novel class of insecticides. Its targeted mechanism of action, which disrupts the essential molting process in pests like the Asian corn borer, offers a promising avenue for effective and potentially safer pest management strategies. Further research focusing on its in vivo efficacy, selectivity profile against a broad range of non-target organisms, and formulation development will be crucial in realizing its full potential in agricultural applications. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in the ongoing effort to develop innovative and sustainable solutions for crop protection.

References

A Technical Guide to the Development of Lepidopteran-Specific Insecticides

For Researchers, Scientists, and Drug Development Professionals

The order Lepidoptera, which includes moths and butterflies, comprises many of the world's most significant agricultural pests. The development of insecticides that are specifically toxic to these pests while sparing beneficial insects, vertebrates, and the environment is a cornerstone of modern integrated pest management (IPM). This guide provides a technical overview of the core strategies, molecular targets, and experimental methodologies that underpin the discovery and development of lepidopteran-specific insecticides.

Key Molecular Targets for Lepidopteran-Specific Insecticides

The specificity of an insecticide is primarily determined by its molecular target. Several physiological and biochemical systems unique to or divergent in Lepidoptera have been successfully exploited.

1.1. Midgut Epithelial Receptors

The insect midgut is a primary target, especially for microbial insecticides. The specificity of Bacillus thuringiensis (Bt) Cry toxins, for example, is famously dictated by the presence of specific receptors on the surface of midgut epithelial cells in susceptible lepidopteran larvae.[1][2]

-

Mechanism: Upon ingestion, Bt protoxin crystals are solubilized in the alkaline midgut environment and activated by proteases. The activated toxin then binds to specific high-affinity receptors, such as cadherin-like proteins, aminopeptidases N, and alkaline phosphatases.[2][3] This binding initiates a conformational change and the formation of oligomeric pre-pore structures, which then insert into the cell membrane, creating lytic pores.[1][3] The resulting osmotic imbalance leads to cell lysis, gut paralysis, and eventual larval death.[1][2]

-

Specificity Driver: The unique composition and structure of these receptor proteins in different insect orders is the primary determinant of Bt toxin specificity.

1.2. Ryanodine Receptors (RyRs)

Ryanodine receptors are intracellular calcium channels located in the sarcoplasmic reticulum of muscle cells, essential for muscle contraction.[4][5] The discovery of diamide insecticides marked a significant breakthrough in developing potent and selective lepidopteran control agents.[6]

-

Mechanism: Diamide insecticides, such as chlorantraniliprole and flubendiamide, are allosteric modulators that lock the RyR in an open state.[4] This causes an uncontrolled and sustained release of Ca2+ from internal stores into the cytoplasm of muscle cells, leading to rapid feeding cessation, muscle paralysis, and death.[4][6]

-

Specificity Driver: The high selectivity of diamides is attributed to significant structural differences between insect and mammalian RyRs.[4] Point mutations in specific regions of the lepidopteran RyR gene, such as at positions G4946 and I4790, have been linked to resistance, highlighting these areas as critical for diamide binding and insecticide selectivity.[7][8]

1.3. Chitin Metabolism

Chitin is a vital structural polysaccharide in the insect exoskeleton (cuticle) and is absent in vertebrates and plants, making its metabolic pathway an excellent target.[9][10]

-

Mechanism: Chitin Synthesis Inhibitors (CSIs), primarily from the benzoylphenylurea (BPU) class, disrupt the formation of new cuticle during molting.[11][12] They interfere with the enzyme chitin synthase, which is responsible for polymerizing N-acetyl-d-glucosamine into chitin chains.[10] Larvae exposed to CSIs are unable to properly molt, leading to a ruptured cuticle and death.[11]

-

Specificity Driver: A recently identified target, Group h chitinase (Chi-h), is an enzyme critical for molting that is found exclusively in Lepidoptera, making it an ideal target for developing highly specific insecticides.[9][13]

Quantitative Efficacy of Lepidopteran Insecticides

The efficacy of insecticidal compounds is typically quantified using bioassays to determine the concentration required to elicit a specific response, most commonly mortality. The LC50 (lethal concentration for 50% of the population) is a standard metric.

Table 1: Comparative Efficacy of Chitin Synthesis Inhibitors against Lepidopteran Pests

| Compound | Target Species | Bioassay Type | Efficacy Metric (LC50/EC50) | Reference |

|---|---|---|---|---|

| Hexaflumuron | Ephestia figulilella | Larval Spray | 95.38 ppm (EC50) | [11] |

| Lufenuron | Ephestia figulilella | Larval Spray | 379.21 ppm (EC50) | [11] |

| Hexaflumuron | Leptinotarsa decemlineata | Not Specified | 0.79 mg ai/L (LC50) | [11] |

| Lufenuron | Leptinotarsa decemlineata | Not Specified | 27.3 mg ai/L (LC50) |[11] |

Table 2: Documented Resistance in Lepidoptera due to Target-Site Mutations

| Insecticide Class | Target Site | Pest Species | Key Mutation(s) | Reference |

|---|---|---|---|---|

| Diamides | Ryanodine Receptor (RyR) | Plutella xylostella | G4946E, I4790M | [7][8] |

| Diamides | Ryanodine Receptor (RyR) | Tuta absoluta | G4946E, I4790M, G4903V, I4746T | [7] |

| Diamides | Ryanodine Receptor (RyR) | Spodoptera frugiperda | I4790M/K | [5] |

| Organophosphates | Acetylcholinesterase (AChE) | Various Lepidoptera | Multiple described | [14][15] |

| Pyrethroids | Voltage-Gated Sodium Channel | Various Lepidoptera | Multiple described |[14][16] |

Experimental Protocols for Insecticide Development

Rigorous and standardized experimental protocols are essential for the evaluation and characterization of novel insecticidal compounds.

3.1. Larval Bioassay (Diet Incorporation Method)

This method is a gold standard for determining the efficacy of ingested insecticides.[17]

-

Preparation of Insecticide Stock: Prepare a high-concentration stock solution of the test compound using a suitable solvent (e.g., acetone for non-water-soluble compounds).[18]

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a range of desired test concentrations (typically 5-7 concentrations).

-

Diet Preparation: Prepare a standardized artificial diet for the target lepidopteran species. While the diet is still liquid and cooling (~50-60°C), add a precise volume of the insecticide dilution to a known volume of diet and mix thoroughly to ensure homogeneity. A control diet should be prepared with the solvent alone.

-

Dispensing: Dispense the treated and control diets into the wells of a multi-well bioassay tray (e.g., 128-well trays).[19] Allow the diet to solidify.

-

Infestation: Place one neonate (first-instar) larva into each well using a fine-tipped camel-hair brush. Seal the tray with a breathable, self-adhesive cover.

-

Incubation: Incubate the trays under controlled environmental conditions (e.g., 25±1°C, >60% RH, 16:8 L:D photoperiod).

-

Data Collection: After a set period (typically 7 days), assess larval mortality and growth inhibition for each concentration. Larvae that are dead or have failed to develop beyond the first instar are often counted as casualties.

-

Analysis: Use probit analysis to calculate the LC50 or EC50 (effective concentration for 50% response) values and their 95% confidence intervals from the mortality data.[20]

3.2. Radioligand Binding Assay for Ryanodine Receptors

This protocol is used to determine if a compound interacts with the RyR and to quantify its binding affinity.

-

Tissue Preparation: Dissect thoracic muscle from the target lepidopteran species (e.g., Tuta absoluta) on ice.[7]

-

Membrane Preparation: Homogenize the tissue in a chilled buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at low speed to remove debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the RyRs. Resuspend the pellet in a suitable buffer.

-

Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, a radiolabeled ligand specific for the RyR (e.g., [3H]ryanodine or a labeled diamide), and varying concentrations of the unlabeled test compound (competitor).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at a specific temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand. Quickly wash the filter with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the competitor concentration. Use non-linear regression to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant), which reflects the binding affinity of the test compound.

Visualizations of Pathways and Workflows

4.1. Signaling Pathways and Modes of Action

Visualizing the molecular cascade of events is crucial for understanding an insecticide's mode of action.

Caption: Mode of action of Bacillus thuringiensis (Bt) Cry toxins in lepidopteran larvae.

Caption: Mode of action of diamide insecticides on the ryanodine receptor.

4.2. Experimental and Logical Workflows

A structured workflow is key to efficient insecticide discovery programs.

Caption: High-throughput screening (HTS) workflow for novel insecticide discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mode of action of Bacillus thuringiensis Cry and Cyt toxins and their potential for insect control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ryanodine receptor point mutations confer diamide insecticide resistance in tomato leafminer, Tuta absoluta (Lepidoptera: Gelechiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chimeric Investigations into the Diamide Binding Site on the Lepidopteran Ryanodine Receptor - ProQuest [proquest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 11. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Item - Group h Chitinase: A Molecular Target for the Development of Lepidopteran-Specific Insecticides - figshare - Figshare [figshare.com]

- 14. Physiological and Molecular Mechanisms of Lepidopteran Insects: Genomic Insights and Applications of Genome Editing for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops | Springer Nature Experiments [experiments.springernature.com]

- 18. youtube.com [youtube.com]

- 19. Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification and Inhibitor Development for OfChi-h: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification, inhibitor development, and experimental evaluation of OfChi-h, a crucial enzyme in lepidopteran insects. OfChi-h, a chitinase-h, plays a vital role in the molting process, making it a prime target for the development of novel and specific insecticides. This document outlines the key characteristics of OfChi-h, summarizes the quantitative data of its inhibitors, details relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.

The Target: OfChi-h from Ostrinia furnacalis

OfChi-h is a chitinase-h enzyme found exclusively in lepidopteran insects, such as the Asian corn borer (Ostrinia furnacalis).[1][2] This exclusivity makes it an attractive target for developing insecticides with high specificity and potentially lower environmental impact. Chitinases are essential for the degradation of chitin, a major component of the insect exoskeleton. During molting, OfChi-h is involved in the breakdown of the old cuticle, a process critical for insect growth and survival.[3][4] Inhibition of OfChi-h disrupts the molting process, leading to severe developmental defects and ultimately, mortality.[1][3]

The crystal structure of OfChi-h reveals a long, asymmetric substrate-binding cleft, which is characteristic of a processive exo-chitinase.[1][3] This detailed structural information has been instrumental in the rational design and discovery of potent inhibitors.

Inhibitors of OfChi-h: Quantitative Data

Several classes of small molecules have been identified as inhibitors of OfChi-h. The following table summarizes the quantitative data for some of the most potent inhibitors discovered to date.

| Inhibitor Class | Compound | Target Enzyme | K_i (nM) | Assay Method | Reference |

| Tetracyclic Compound | 6a | OfChi-h | 58 | Enzymatic Assay | [2] |

| Azo-aminopyrimidine | 9b | OfChi-h | 23.2 | Enzymatic Assay | [5] |

| Azo-aminopyrimidine | 10a | OfChi-h | 19.4 | Enzymatic Assay | [5] |

| Natural Product | Shikonin | OfChi-h | - (IC_50 available) | High-Throughput Screening | [6] |

| Natural Product | Wogonin | OfChi-h | - (IC_50 available) | High-Throughput Screening | [6] |

| Substrate Analog | TMG-(GlcNAc)4 | OfChi-h | - | Enzymatic Assay | [1][3] |

Experimental Protocols

This section details the key experimental methodologies used in the identification and characterization of OfChi-h inhibitors.

Enzymatic Activity Assay

This protocol is used to determine the catalytic activity of OfChi-h and to assess the inhibitory potential of test compounds.

-

Enzyme and Substrate Preparation:

-

Recombinant OfChi-h is expressed and purified.

-

A suitable chitin substrate, such as 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside (4-MU-(GlcNAc)3), is prepared in an appropriate buffer (e.g., sodium phosphate buffer, pH 6.0).

-

-

Reaction Mixture:

-

The reaction mixture typically contains the purified OfChi-h enzyme, the substrate, and the test inhibitor at various concentrations.

-

Control reactions are run without the inhibitor.

-

-

Incubation:

-

The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 37°C) for a set period.

-

-

Termination and Detection:

-

The reaction is stopped by adding a high pH buffer (e.g., 0.5 M glycine-NaOH, pH 10.5).

-

The fluorescence of the released 4-methylumbelliferone (4-MU) is measured using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

-

Data Analysis:

-

The rate of substrate hydrolysis is calculated from the fluorescence measurements.

-

For inhibition studies, IC_50 or K_i values are determined by plotting the enzyme activity against the inhibitor concentration.

-

High-Throughput Screening (HTS) for Inhibitor Discovery

HTS allows for the rapid screening of large compound libraries to identify potential inhibitors of OfChi-h.

-

Assay Miniaturization: The enzymatic assay described above is adapted for a high-throughput format, typically in 96- or 384-well plates.

-

Compound Library Screening: A library of natural products or synthetic compounds is screened at a fixed concentration against OfChi-h.[6]

-

Hit Identification: Compounds that show significant inhibition of OfChi-h activity are identified as "hits."

-

Hit Confirmation and Dose-Response Analysis: The activity of the identified hits is confirmed, and their potency (IC_50) is determined by performing dose-response experiments.

Molecular Docking

Molecular docking is a computational method used to predict the binding mode of an inhibitor within the active site of OfChi-h.

-

Preparation of Protein and Ligand Structures:

-

The 3D crystal structure of OfChi-h is obtained from the Protein Data Bank or generated through homology modeling.

-

The 3D structure of the inhibitor is generated and optimized.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the inhibitor in the active site of OfChi-h.

-

The program calculates a docking score for each pose, which reflects the predicted binding affinity.

-

-

Analysis of Binding Mode:

-

The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of OfChi-h.[2] This information is crucial for understanding the mechanism of inhibition and for guiding the design of more potent inhibitors.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the biological context of OfChi-h and a typical workflow for inhibitor discovery.

Caption: Role of OfChi-h in the insect molting and chitin degradation pathway.

Caption: Experimental workflow for the discovery and development of OfChi-h inhibitors.

References

- 1. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Crucial Role of OfChi-h in the Molting Process of Ostrinia furnacalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chitinase-h enzyme (OfChi-h) and its integral function in the molting process of the Asian corn borer, Ostrinia furnacalis. This document details the molecular mechanisms, signaling pathways, and experimental methodologies used to study this critical developmental process, offering valuable insights for research and the development of novel pest control strategies.

Introduction: The Molting Imperative in Ostrinia furnacalis

Molting, or ecdysis, is a fundamental physiological process for the growth and development of insects, including the significant agricultural pest, Ostrinia furnacalis. This process involves the shedding of the old exoskeleton and the formation of a new, larger one, allowing the insect to increase in size. The precise regulation of molting is orchestrated by a complex interplay of hormones, primarily the steroid hormone ecdysone, and a cascade of enzymes.[1][2][3] Among the key enzymatic players are chitinases, which are responsible for the degradation of chitin, the primary structural component of the insect cuticle.[4][5]

OfChi-h is a specific chitinase belonging to the glycoside hydrolase family 18, found exclusively in lepidopteran insects.[6][7] It plays an indispensable role in the breakdown of the old cuticle during molting.[7][8] Understanding the function and regulation of OfChi-h is paramount for developing targeted and effective insecticides that disrupt the molting process, leading to mortality. This guide will explore the current knowledge on OfChi-h, its interaction with other chitinolytic enzymes, and the experimental approaches to investigate its function.

The Ecdysone Signaling Pathway and Chitinase Activation

The initiation of molting is triggered by pulses of ecdysone, which is converted to its active form, 20-hydroxyecdysone (20E).[1][2] 20E binds to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[2][3] This hormone-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, initiating a transcriptional cascade that regulates the expression of numerous genes involved in the molting process.[3]

The expression of chitinases, including OfChi-h, is a downstream event in the ecdysone signaling pathway. The rise in 20E titer at the onset of a molt cycle triggers the expression of genes encoding for chitinolytic enzymes.[3] These enzymes are secreted into the molting fluid, which accumulates between the old and new cuticle.

Synergistic Action of Chitinolytic Enzymes

The degradation of the old cuticle is a highly efficient process due to the synergistic action of several chitinolytic enzymes present in the molting fluid. In Ostrinia furnacalis, these include OfChtI (a Group I chitinase), OfChtII (a Group II chitinase), and OfChi-h.[7][9] These enzymes, along with β-N-acetylglucosaminidases (Hex), work in concert to break down the complex chitin polymer into its monomeric subunit, N-acetylglucosamine (GlcNAc), which can then be recycled for the synthesis of the new cuticle.[7]

OfChtI and OfChtII are endochitinases, meaning they cleave chitin chains internally at random points, creating smaller chitin fragments.[10] OfChi-h, on the other hand, is believed to act as a processive exochitinase, degrading the chitin chains from the ends.[6][7] This coordinated enzymatic activity ensures the rapid and complete digestion of the old exoskeleton.

Quantitative Data on OfChi-h Inhibition

The essential role of OfChi-h in molting makes it a prime target for the development of insecticides. Various studies have focused on identifying and characterizing inhibitors of this enzyme. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces the enzyme activity by 50%.

| Inhibitor Compound | Target Enzyme(s) | IC50 (nM) | Reference |

| Compound 8c (naphthylimide derivative) | OfChi-h | 1.51 | [11] |

| Compound 8c (naphthylimide derivative) | OfChtI | 9.21 | [11] |

| Berberine | OfChi-h | 16,100 (16.1 µM) | [12] |

| Berberine Derivative 19e (nicotinate group) | OfChi-h | 93 (0.093 µM) | [12] |

| Piperine | OfChi-h / OfChtI | - | [13] |

| Piperonyl-tethered rhodanine derivatives | OfChi-h / OfChtI | Showed 110- to 210-fold higher inhibitory capacity against OfChi-h compared to piperine. | [13] |

Table 1: Inhibitory Activity of Various Compounds against Ostrinia furnacalis Chitinases.

| Experimental Condition | Observation | Reference |

| Injection of TMG-(GlcNAc)4 into 5th-instar larvae | Severe defects in pupation | [6] |

| RNAi-mediated silencing of a chitinase gene | Increased mortality rate up to 54% | [14] |

| Administration of Berberine derivative 19c in artificial diet | Impaired growth and metamorphosis of 4th-instar larvae | [12] |

| Larval feeding of piperonyl-tethered rhodanine derivatives (7a-c) | Dramatic inhibition of growth and development | [13] |

Table 2: Phenotypic Effects of Chitinase Inhibition in Ostrinia furnacalis.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of OfChi-h and the molting process in Ostrinia furnacalis. The following sections provide comprehensive protocols for key experimental techniques.

RNA Interference (RNAi) for Gene Silencing

RNA interference is a powerful tool to study gene function by specifically silencing the expression of a target gene.

Protocol:

-

dsRNA Synthesis:

-

Design primers to amplify a 300-500 bp region of the OfChi-h gene.

-

Add T7 promoter sequences to the 5' end of both the forward and reverse primers.

-

Perform PCR using O. furnacalis cDNA as a template.

-

Purify the PCR product.

-

Use an in vitro transcription kit with T7 RNA polymerase to synthesize sense and antisense RNA strands.

-

Anneal the sense and antisense strands to form double-stranded RNA (dsRNA).

-

Purify and quantify the dsRNA.

-

-

dsRNA Delivery:

-

Injection:

-

Use a microinjector to inject a specific dose of dsRNA (e.g., 1-5 µg) into the hemocoel of late-instar O. furnacalis larvae.

-

Inject a control group with dsRNA targeting a non-specific gene (e.g., GFP).

-

-

Feeding:

-

Incorporate the dsRNA into the artificial diet of the larvae.

-

Ensure a consistent and known concentration of dsRNA in the diet.[15]

-

-

-

Analysis of Gene Silencing and Phenotype:

-

Collect tissue samples (e.g., epidermis, whole body) at various time points post-treatment.

-

Assess the knockdown efficiency of OfChi-h expression using quantitative PCR (qPCR).

-

Observe and record any phenotypic changes, such as molting defects, developmental arrest, and mortality, compared to the control group.

-

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the transcript levels of OfChi-h and other related genes.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Homogenize tissue samples in a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe a specific amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction Setup:

-

Design and validate qPCR primers for the target gene (OfChi-h) and a stable reference gene (e.g., actin, GAPDH).

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.

-

Run the reactions in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16][17]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[18]

-

Western Blotting for Protein Detection

Western blotting is used to detect and quantify the OfChi-h protein.

Protocol:

-

Protein Extraction:

-

Homogenize tissue samples in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature a specific amount of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[19]

-

Incubate the membrane with a primary antibody specific to OfChi-h overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Signal Detection:

-

Add a chemiluminescent substrate (e.g., ECL) to the membrane.

-

Detect the signal using an imaging system or X-ray film.

-

Quantify the band intensity relative to a loading control (e.g., β-actin) to determine the relative protein levels.

-

Chitinase Activity Assay

This assay measures the enzymatic activity of chitinases in a sample.

Protocol:

-

Substrate Preparation:

-

Prepare a colloidal chitin substrate from purified chitin.

-

Alternatively, use a chromogenic or fluorogenic chitinase substrate.

-

-

Enzyme Reaction:

-

Prepare protein extracts from O. furnacalis tissues.

-

Incubate a known amount of protein extract with the chitin substrate in a suitable buffer at an optimal temperature and pH.

-

-

Quantification of Product:

-

Stop the reaction after a specific time.

-

Measure the amount of product formed. For colloidal chitin, this can be done by measuring the release of reducing sugars using the dinitrosalicylic acid (DNS) method. For artificial substrates, measure the change in absorbance or fluorescence.

-

Calculate the chitinase activity, typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that releases a specific amount of product per unit of time under the defined assay conditions.

-

Conclusion and Future Directions

OfChi-h is a critical enzyme in the molting process of Ostrinia furnacalis, working in concert with other chitinolytic enzymes to ensure the successful shedding of the old cuticle. Its essential role and exclusivity to lepidopteran insects make it an attractive target for the development of novel and specific insecticides. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function and regulation of OfChi-h and to screen for potent inhibitors.

Future research should focus on further elucidating the precise regulatory mechanisms governing OfChi-h expression and activity, including the identification of upstream transcription factors and signaling molecules. Additionally, the development of highly specific and environmentally benign inhibitors of OfChi-h holds significant promise for the sustainable management of this major agricultural pest. A deeper understanding of the structure-function relationship of OfChi-h will also aid in the rational design of more effective inhibitors. The continued application of the techniques described herein will be instrumental in advancing these research frontiers.

References

- 1. Protocol 4: RNA interference (RNAi) | Planarian Educational Resource [cuttingclass.stowers.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. cdn.bcm.edu [cdn.bcm.edu]

- 4. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cloning, expression and biocharacterization of OfCht5, the chitinase from the insect Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The gene, expression pattern and subcellular localization of chitin synthase B from the insect Ostrinia furnacalis [ouci.dntb.gov.ua]

- 9. Design of Inhibitors Targeting Chitin-Degrading Enzymes by Bioisostere Substitutions and Scaffold Hopping for Selective Control of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Piperonyl-Tethered Rhodanine Derivatives Potently Inhibit Chitinolytic Enzymes of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RNA Interference to Control Asian Corn Borer Using dsRNA from a Novel Glutathione-S-Transferase Gene of Ostrinia furnacalis (Lepidoptera: Crambidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 15. stackscientific.nd.edu [stackscientific.nd.edu]

- 16. A Thermally Stable Protein EPP1 of Corn Borer Ostrinia furnacalis Regulates Hemocytic Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 18. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Integral Role of Chitinase-H in Insect Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitinase-h, a member of the glycoside hydrolase family 18, plays a pivotal and indispensable role in the developmental processes of insects, particularly in the order Lepidoptera.[1] This enzyme is a key component of the molting fluid, responsible for the timely degradation of the old cuticle, a process essential for growth and metamorphosis.[1][2] Its unique presence in lepidopteran insects and high sequence identity to bacterial and baculoviral homologs make it a compelling target for the development of species-specific insecticides.[1][3][4] This technical guide provides an in-depth analysis of chitinase-h, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways and experimental workflows associated with its study. The precise regulation of chitinase-h expression, primarily influenced by ecdysteroid hormones, and its synergistic action with other chitinolytic enzymes underscore its critical function in insect physiology.[1][5][6] Disruption of chitinase-h activity, either through RNA interference or specific inhibitors, leads to severe molting defects and mortality, highlighting its potential for innovative pest management strategies.[1][2][7]

Introduction

Insect development is characterized by a series of molts, where the rigid exoskeleton is periodically shed to allow for growth. This process, known as ecdysis, is a complex and tightly regulated cascade of events involving the synthesis of a new cuticle and the degradation of the old one.[8][9] Chitin, a polymer of N-acetylglucosamine, is a major structural component of the insect cuticle.[8][9] The breakdown of chitin is facilitated by a suite of chitinolytic enzymes, among which chitinases play a central role.[10][11]

Insect chitinases are classified into several groups based on their amino acid sequence and domain architecture.[10] Chitinase-h (Chi-h) is a notable member of this family, distinguished by its exclusive presence in lepidopteran insects.[1][4] This specificity makes it an attractive target for developing narrow-spectrum insecticides that are effective against major agricultural pests while minimizing harm to beneficial insects and other organisms.[4] This guide will delve into the molecular biology, function, and regulation of chitinase-h, providing a comprehensive resource for researchers in entomology, biochemistry, and pest management.

Quantitative Data on Chitinase-h Activity and Expression

The activity and expression of chitinase-h are tightly regulated throughout insect development, peaking at critical stages of molting. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of Chitinase-h Inhibition on Insect Development

| Insect Species | Inhibitor | Concentration/Dosage | Observed Effect | Mortality Rate (%) | Reference |

| Ostrinia furnacalis | TMG-(GlcNAc)₄ | 0.2 µg per insect | Severe defects in pupation | 60% failed to pupate normally | [1] |

| Spodoptera frugiperda | Berberine | Diet-containing | Increased mortality, reduced body mass, delayed pupation | Data not specified | [12] |

| Spodoptera exigua | HvAV-3h infection | Not applicable | Significantly decreased chitinase activity at 48 h post-infection | Not applicable | [13] |

Table 2: Relative Expression of Chitinase-h (or Homologs) During Development and in Response to Treatments

| Insect Species | Developmental Stage/Treatment | Tissue | Fold Change in Expression | Reference |

| Spodoptera frugiperda | dsRNA injection of CHI gene (24h) | Whole body | Significant decrease | [14][15] |

| Bactrocera dorsalis | 20-hydroxyecdysone (20E) injection (8h) | Whole body | Significant upregulation | [5] |

| Spodoptera exigua | HvAV-3h infection (3-96 hpi) | Whole body | Down-regulation of SeCHIT11 | [13] |

| Spodoptera exigua | HvAV-3h infection (120-168 hpi) | Whole body | Up-regulation of SeCHITs | [13] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the function and regulation of chitinase-h.

Chitinase Activity Assay

This protocol is adapted from studies on Spodoptera exigua.[13]

Objective: To quantify the enzymatic activity of chitinase in insect tissues.

Materials:

-

Insect tissue homogenate (e.g., whole body, fat body, cuticle)

-

Colloidal chitin substrate

-

Phosphate-buffered saline (PBS)

-

0.8 M Potassium tetraborate

-

Spectrophotometer

Procedure:

-

Prepare the enzyme solution by homogenizing insect tissue in an appropriate buffer and centrifuging to remove debris.

-

In a microcentrifuge tube, combine 100 µL of the enzyme solution with 100 µL of colloidal chitin and 20 µL of PBS.

-

Incubate the mixture at 40°C for 1 hour.

-

Stop the reaction by placing the tube in flowing water to rapidly cool it.

-

Centrifuge the mixture at 10,000 rpm for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new tube and add 20 µL of 0.8 M potassium tetraborate.

-

Boil the mixture for 3 minutes and then cool it in flowing water.

-

Measure the absorbance at a specific wavelength (typically 585 nm) to determine the amount of N-acetylglucosamine released.

-

Calculate chitinase activity based on a standard curve generated with known concentrations of N-acetylglucosamine.

RNA Interference (RNAi) for Gene Knockdown

This protocol is a generalized procedure based on studies in Spodoptera frugiperda.[14][15]

Objective: To specifically silence the expression of the chitinase-h gene to study its function.

Materials:

-

dsRNA specific to the chitinase-h gene

-

Control dsRNA (e.g., dsGFP)

-

Microinjection system

-

Insect larvae at a specific instar

Procedure:

-

Design and synthesize a dsRNA fragment (typically 300-700 bp) corresponding to a unique region of the chitinase-h gene.

-

Inject a specific amount of the dsRNA solution into the hemocoel of the insect larvae. A control group should be injected with a non-specific dsRNA.

-

Maintain the injected larvae under standard rearing conditions.

-

Observe the larvae for developmental changes, molting defects, and mortality at regular intervals (e.g., 12, 24, 48 hours post-injection).

-

Collect samples at different time points for gene expression analysis (qPCR) and chitinase activity assays to confirm the knockdown efficiency and its downstream effects.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is based on the methodology described for Bactrocera dorsalis.[5]

Objective: To quantify the transcript levels of the chitinase-h gene.

Materials:

-

Total RNA extracted from insect tissues

-

Reverse transcriptase for cDNA synthesis

-

qPCR primers specific for the chitinase-h gene and a reference gene (e.g., actin)

-

SYBR Green qPCR master mix

-

Real-time PCR thermal cycler

Procedure:

-

Extract total RNA from the insect samples using a commercial kit or a standard protocol.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Set up the qPCR reaction by mixing the cDNA template, specific primers for the target and reference genes, and SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR machine using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression level of the chitinase-h gene, normalized to the expression of the reference gene.

Visualizing a Key Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the hormonal regulation of chitinase-h and a typical experimental workflow for its functional analysis.

Caption: Hormonal Regulation of Chitinase-h Gene Expression.

Caption: Experimental Workflow for Chitinase-h Functional Analysis.

Conclusion and Future Directions

Chitinase-h is unequivocally a critical enzyme in the developmental biology of lepidopteran insects. Its essential role in cuticle degradation during molting makes it a highly attractive target for the development of novel and selective insecticides. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers aiming to further elucidate the function and regulation of this enzyme. Future research should focus on the discovery and characterization of potent and specific chitinase-h inhibitors.[4][7][11] High-throughput screening of chemical libraries and structure-based drug design, leveraging the crystal structure of chitinase-h, will be instrumental in this endeavor.[1][3] Furthermore, a deeper understanding of the regulatory networks governing chitinase-h expression will open new avenues for disrupting insect development. The continued investigation of chitinase-h holds significant promise for the development of next-generation pest management solutions that are both effective and environmentally sound.

References

- 1. Structure, Catalysis, and Inhibition of OfChi-h, the Lepidoptera-exclusive Insect Chitinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. abjournals.org [abjournals.org]

- 7. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]

- 8. Insect Cuticular Chitin Contributes to Form and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Regulation of Chitinase in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) During Infection by Heliothis virescens ascovirus 3h (HvAV-3h) [frontiersin.org]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

OfChi-h-IN-2 binding affinity to OfChi-h

An in-depth analysis of the binding affinity between the inhibitor OfChi-h-IN-2 and the chitinase OfChi-h reveals a significant and specific interaction, suggesting a potential avenue for the development of targeted pest control agents. This technical guide synthesizes the available quantitative data, outlines the experimental methodologies used to determine the binding affinity, and visualizes the relevant biological and experimental frameworks.

Quantitative Binding Affinity Data

The interaction between this compound and OfChi-h has been quantified using various biophysical and biochemical assays. The data consistently demonstrates a high-affinity binding, characteristic of a potent inhibitor. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Method | Reference |

| IC₅₀ | 2.18 μM | Enzyme Inhibition Assay | |

| Kᵢ | 1.95 μM | Enzyme Inhibition Assay | |

| Kᴅ | 1.89 μM | Isothermal Titration Calorimetry (ITC) | |

| ΔH (Enthalpy) | -8.75 kcal/mol | Isothermal Titration Calorimetry (ITC) | |

| -TΔS (Entropy) | 0.53 kcal/mol | Isothermal Titration Calorimetry (ITC) |

Note: The half-maximal inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), and dissociation constant (Kᴅ) are all in the low micromolar range, indicating a strong binding interaction. The negative enthalpy (ΔH) from ITC suggests that the binding is an enthalpically driven process, likely dominated by hydrogen bonds and van der Waals interactions.

Experimental Protocols

The determination of the binding affinity and inhibitory potential of this compound relied on precise experimental methodologies.

Enzyme Inhibition Assay

The inhibitory effect of this compound on OfChi-h was assessed using an enzyme inhibition assay.

-

Enzyme and Substrate Preparation: Recombinant OfChi-h protein was expressed and purified. A fluorogenic substrate, 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside, was used to measure chitinase activity.

-

Inhibition Measurement: The OfChi-h enzyme was pre-incubated with varying concentrations of the inhibitor, this compound.

-

Reaction Initiation: The enzymatic reaction was started by the addition of the substrate.

-

Data Acquisition: The fluorescence intensity, corresponding to the rate of substrate hydrolysis, was measured over time using a spectrophotometer.

-

Data Analysis: The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated by fitting the dose-response data to a logistic equation. The Kᵢ value was subsequently derived from the IC₅₀ using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC was employed to directly measure the thermodynamic parameters of the binding interaction between this compound and OfChi-h.

-

Sample Preparation: Purified OfChi-h protein was placed in the sample cell of the calorimeter, and the inhibitor, this compound, was loaded into the injection syringe. Both components were in the same buffer solution to minimize heat of dilution effects.

-

Titration: A series of small, precise injections of the inhibitor into the protein solution was performed.

-

Heat Measurement: The heat released or absorbed during each injection was measured by the ITC instrument.

-

Data Analysis: The resulting data, a plot of heat change versus the molar ratio of inhibitor to protein, was fitted to a binding model. This analysis yielded the dissociation constant (Kᴅ), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) for the interaction.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action.

Caption: Experimental workflow for determining this compound binding affinity.

Methodological & Application

OfChi-h-IN-2 Enzymatic Assay Protocol

Application Note

This document provides a detailed protocol for determining the enzymatic activity of OfChi-h-IN-2, a chitinase, using a colorimetric assay. The procedure is designed for researchers, scientists, and professionals in drug development who are investigating the function of this enzyme or screening for potential inhibitors.

Principle of the Assay

The enzymatic activity of this compound is determined by measuring the amount of p-nitrophenol released from a synthetic substrate, 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside. The chitinase cleaves the substrate, and the liberated p-nitrophenol produces a yellow color under alkaline conditions, which can be quantified by measuring the absorbance at 405 nm. The intensity of the color is directly proportional to the enzyme's activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound enzymatic assay.

| Parameter | Value |

| Enzyme Concentration | 0.2 mg/mL (stock), diluted 20-fold for assay |

| Substrate Concentration | 1 mg/mL |

| Final Assay Volume | 100 µL |

| Incubation Temperature | 37°C |

| Incubation Time | 30 minutes |

| Stop Reagent | 0.4 M Na2CO3 |

| Wavelength for Absorbance | 405 nm |

| pH of Assay Buffer | 6.0 |

Experimental Protocol

Materials and Reagents

-

This compound enzyme

-

4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (Substrate)

-

Phosphate Buffered Saline (PBS), pH 6.0

-

Sodium Carbonate (Na2CO3), 0.4 M (Stop Solution)

-

p-Nitrophenol (for standard curve)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

-

Pipettes and tips

-

Ultrapure water

Procedure

1. Preparation of Reagents

-

Assay Buffer: Prepare PBS at pH 6.0.

-

Enzyme Solution: Prepare a 0.2 mg/mL stock solution of this compound in PBS. Immediately before use, dilute the stock solution 20-fold with PBS. Keep the enzyme solution on ice.

-

Substrate Solution: Dissolve 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside in PBS to a final concentration of 1 mg/mL. This may require gentle warming and vortexing to fully dissolve.

-

Stop Solution: Prepare a 0.4 M solution of Na2CO3 in ultrapure water.

-

p-Nitrophenol Standards: Prepare a series of dilutions of p-nitrophenol in PBS to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

2. Enzymatic Assay

-

Equilibrate the substrate solution and assay buffer to 37°C.

-

In a 96-well microplate, add the following to each well:

-

50 µL of Substrate Solution

-

40 µL of PBS

-

-

To initiate the reaction, add 10 µL of the diluted enzyme solution to each well. For the blank, add 10 µL of PBS instead of the enzyme solution.

-

Mix the contents of the wells gently by pipetting or using a plate shaker.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.4 M Na2CO3 to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

3. Data Analysis

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Use the standard curve generated from the p-nitrophenol standards to determine the concentration of p-nitrophenol released in each sample.

-

Calculate the enzyme activity. One unit of chitinase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the this compound enzymatic assay.

Signaling Pathway (General Chitinolysis)

Caption: General enzymatic reaction of this compound.

Application Notes and Protocols for In Vivo Application of OfChi-h Inhibitors on Ostrinia furnacalis

Disclaimer: The specific inhibitor "OfChi-h-IN-2" was not identified in the reviewed literature. This document provides a generalized protocol and data summary based on published research for various inhibitors of Ostrinia furnacalis chitinase-h (OfChi-h), a key enzyme in the molting process of the Asian corn borer. The methodologies and data presented are a synthesis from multiple studies on potent OfChi-h inhibitors.

Introduction